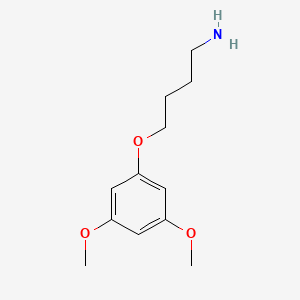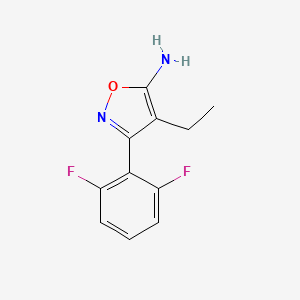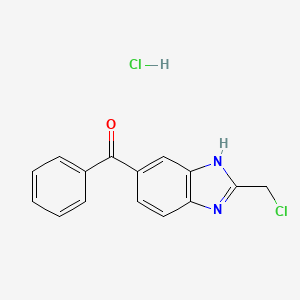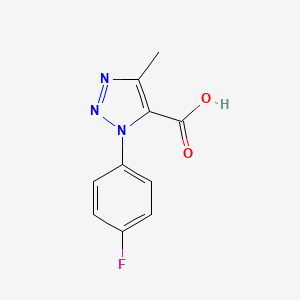![molecular formula C12H14F3N3O B6615328 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide CAS No. 85474-82-4](/img/structure/B6615328.png)
4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Overview
Description
“4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide” is a chemical compound with the molecular formula C11H13F3N2 . It is a derivative of piperazine, a common structure found in various pharmaceuticals and drugs .
Molecular Structure Analysis
The molecular weight of “this compound” is 230.2295 . The IUPAC Standard InChI is InChI=1S/C11H13F3N2/c12-11(13,14)9-2-1-3-10(8-9)16-6-4-15-5-7-16/h1-3,8,15H,4-7H2 .Scientific Research Applications
1. Medicinal Chemistry and Drug Development
4-[3-(Trifluoromethyl)phenyl]piperazine-1-carboxamide and its derivatives have been extensively studied in medicinal chemistry. One of the notable applications is in the development of inhibitors for soluble epoxide hydrolase, which are crucial for treating various diseases. For instance, a study demonstrated the importance of the triazine heterocycle in achieving high potency and selectivity in such inhibitors (Thalji et al., 2013). Similarly, other derivatives have been synthesized and evaluated for antimicrobial activities against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Jadhav et al., 2017); (Patil et al., 2021).
2. Antiviral and Antimicrobial Research
Compounds derived from this compound have shown significant antiviral and antimicrobial activities. One study reported that urea and thiourea derivatives of piperazine doped with febuxostat exhibited promising antiviral activities, particularly against Tobacco mosaic virus (TMV), and potent antimicrobial activity (Reddy et al., 2013).
3. Insecticide Development
The structure of this compound has been used as a lead compound in designing novel insecticides. A study involving the synthesis of derivatives based on this compound showed growth-inhibiting and larvicidal activities against armyworm, indicating its potential in agricultural applications (Cai et al., 2010).
4. Anticancer Research
This compound and its derivatives have also been explored for their potential anticancer activities. For example, 1,2,4-triazine derivatives bearing the piperazine amide moiety were synthesized and investigated for their potential anticancer activities against breast cancer cells, showing promise as antiproliferative agents (Yurttaş et al., 2014).
5. Advanced Material Synthesis
In addition to its medical applications, this compound is also used in material science. For example, its derivatives have been used to synthesize new carbon-11-labeled carboxamide derivatives, which are potential PET dopamine D3 receptor radioligands. This application is significant in neuroimaging and studying various neurological disorders (Gao et al., 2008).
properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O/c13-12(14,15)9-2-1-3-10(8-9)17-4-6-18(7-5-17)11(16)19/h1-3,8H,4-7H2,(H2,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDOZAUNXKSBKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(4-Chlorophenyl)sulfonyl]-N-(4,6-dimethyl-2-benzothiazolyl)-N-(phenylmethyl)-4-piperidinecarboxamide](/img/structure/B6615294.png)


![2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid](/img/structure/B6615319.png)

![2-{[hydroxy(methyl)phosphoryl]oxy}acetic acid](/img/structure/B6615335.png)

![2-[(2,4-dichlorophenyl)methyl]oxirane](/img/structure/B6615352.png)


